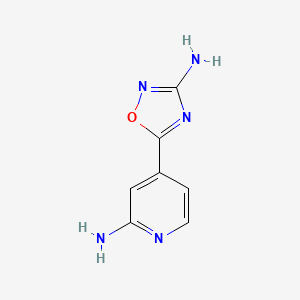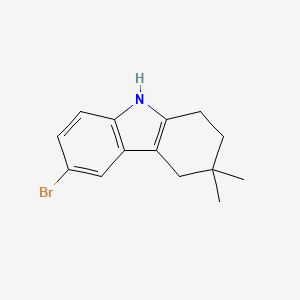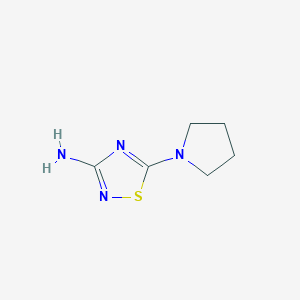
tert-Butyl 4-(3-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“tert-Butyl 4-(3-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate” is a chemical compound with the CAS Number: 1201935-68-3. It has a molecular weight of 296.33 . This compound is solid in its physical form .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine possessing terminal ethyl or propyl sulfonamides was designed and synthesized . Another compound, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, was synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material .Molecular Structure Analysis
The InChI code for this compound is 1S/C13H20N4O4/c1-13(2,3)21-12(18)15-7-4-10(5-8-15)16-9-6-11(14-16)17(19)20/h6,9-10H,4-5,7-8H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
This compound has a molecular weight of 296.33 and is solid in its physical form .Wissenschaftliche Forschungsanwendungen
Synthesis of Biologically Active Natural Products
This compound serves as a scaffold in the synthesis of biologically active natural products. These products are often isolated from plants, bacteria, and fungi, and have various applications in medicinal chemistry due to their potential therapeutic properties .
Precursor for Indiacen A and B
The compound has been utilized as a precursor for the synthesis of Indiacen A and B. These are natural prenyl indole derivatives that have shown a range of biological activities, including anticancer and anti-inflammatory effects .
Development of Anticancer Agents
Due to its structural features, this compound is used in the development of anticancer agents. The 3-nitro-1H-pyrazol moiety is particularly significant in the design of molecules with potential cytotoxic activities against cancer cells .
Anti-Inflammatory Applications
The compound’s framework is beneficial in creating anti-inflammatory agents. Its ability to be modified allows researchers to synthesize derivatives that can inhibit specific pathways involved in inflammatory responses .
Analgesic Properties
Researchers are exploring the analgesic properties of derivatives synthesized from this compound. Its structure provides a basis for the development of pain-relief medications .
Enzyme Inhibition
The tert-Butyl 4-(3-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate is being studied for its role in enzyme inhibition. It could lead to the discovery of new inhibitors for enzymes like 5-lipoxygenase, which are targets for treating various diseases .
Synthesis of Crizotinib Intermediates
It is an important intermediate in the synthesis of compounds like crizotinib, a medication used to treat non-small cell lung cancer. This highlights its role in the pharmaceutical industry for creating life-saving drugs .
Chemical Research and Education
Beyond its direct applications in drug development, this compound is also used in chemical research and education to demonstrate synthetic techniques and chemical reactions due to its reactivity and versatility .
Zukünftige Richtungen
Piperidine derivatives, such as “tert-Butyl 4-(3-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate”, play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years, indicating the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Eigenschaften
IUPAC Name |
tert-butyl 4-(3-nitropyrazol-1-yl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O4/c1-13(2,3)21-12(18)15-7-4-10(5-8-15)16-9-6-11(14-16)17(19)20/h6,9-10H,4-5,7-8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGTHQEFQFSKJPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2C=CC(=N2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(3-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(1-Aminoethyl)phenyl]-1,3-oxazinan-2-one](/img/structure/B1376184.png)




amine](/img/structure/B1376191.png)


![5-Bromo-3-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B1376195.png)
![[(3-Bromocyclobutoxy)methyl]benzene](/img/structure/B1376197.png)



